5-Methoxy-2-(1H-pyrazol-5-yl)phenol
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Overview
Description
5-Methoxy-2-(1H-pyrazol-5-yl)phenol: is a chemical compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a methoxy group (-OCH3) and a pyrazolyl group attached to a phenol ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with hydrazine derivatives under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at reflux temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the phenolic group. It may also be investigated for its interactions with various enzymes and proteins.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrazolyl group can interact with specific binding sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methoxy-1,3-dimethyl-1H-pyrazole
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Comparison: Compared to these similar compounds, 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is unique due to the presence of both a methoxy group and a phenolic hydroxyl group. This dual functionality allows for a wider range of chemical reactions and potential applications. Additionally, the specific positioning of the pyrazolyl group on the phenol ring can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
5-methoxy-2-(1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNRNYLTIFFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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